molecular formula C10H17F3N2 B13976071 N-(piperidin-2-ylmethyl)-N-(trifluoromethyl)cyclopropanamine

N-(piperidin-2-ylmethyl)-N-(trifluoromethyl)cyclopropanamine

Cat. No.: B13976071
M. Wt: 222.25 g/mol
InChI Key: YDJRGEDDWPDUAP-UHFFFAOYSA-N
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Description

N-(piperidin-2-ylmethyl)-N-(trifluoromethyl)cyclopropanamine is a synthetic organic compound that features a cyclopropane ring substituted with a piperidin-2-ylmethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-2-ylmethyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Piperidin-2-ylmethyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclopropane ring with piperidin-2-ylmethylamine.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-2-ylmethyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for specific receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(piperidin-2-ylmethyl)-N-(trifluoromethyl)cyclopropanamine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-2-ylmethyl)-N-methylcyclopropanamine: Similar structure but without the trifluoromethyl group.

    N-(piperidin-2-ylmethyl)-N-(trifluoromethyl)cyclobutanamine: Similar structure but with a cyclobutane ring instead of cyclopropane.

Uniqueness

N-(piperidin-2-ylmethyl)-N-(trifluoromethyl)cyclopropanamine is unique due to the presence of both the trifluoromethyl group and the cyclopropane ring, which can impart distinct chemical and physical properties, such as increased stability and lipophilicity.

Properties

Molecular Formula

C10H17F3N2

Molecular Weight

222.25 g/mol

IUPAC Name

N-(piperidin-2-ylmethyl)-N-(trifluoromethyl)cyclopropanamine

InChI

InChI=1S/C10H17F3N2/c11-10(12,13)15(9-4-5-9)7-8-3-1-2-6-14-8/h8-9,14H,1-7H2

InChI Key

YDJRGEDDWPDUAP-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CN(C2CC2)C(F)(F)F

Origin of Product

United States

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